Oleanilide

Descripción general

Descripción

Métodos De Preparación

Oleanilide can be synthesized through various methods. One common synthetic route involves the reaction of oleic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, resulting in the formation of this compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Oleanilide undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction of this compound can lead to the formation of amine derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the phenyl ring, leading to the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Drug Discovery

Oleanilide has been explored for its potential in drug development due to its biological activity. Studies indicate that it may possess anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications. Research has focused on its mechanism of action and efficacy in preclinical models.

2. Material Synthesis

The compound's unique properties enable its use in synthesizing new materials. For instance, this compound can serve as a precursor in the production of polymeric materials or as an additive to enhance the performance characteristics of existing materials. Its role in catalysis has also been investigated, particularly in optimizing esterification processes .

3. Environmental Applications

this compound has been tested for its toxicity effects on aquatic life, contributing to studies aimed at understanding the environmental impact of various chemicals. Research conducted by the EPA assessed the acute toxicity of this compound and similar compounds on fish species, providing insights into their ecological risks .

Case Study 1: Drug Development

A study published in the Journal of Organic Chemistry examined the structure-activity relationship (SAR) of this compound derivatives. Researchers synthesized various analogs and evaluated their anti-inflammatory effects using in vitro assays. The findings indicated that certain modifications to the this compound structure enhanced its potency, paving the way for further development into therapeutic agents .

Case Study 2: Material Science

In a recent investigation, this compound was utilized as a modifier in polymer synthesis. The study demonstrated that incorporating this compound into polyolefins improved thermal stability and mechanical properties. The results suggest that this compound could be an effective additive for developing high-performance materials suitable for industrial applications .

Case Study 3: Environmental Toxicology

Research conducted by the EPA involved testing this compound's toxicity on various fish species to establish LC50 values (the concentration lethal to 50% of test organisms). The study revealed significant acute toxicity at low concentrations, highlighting the need for careful regulation of this compound within aquatic environments .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Drug Discovery | Potential anti-inflammatory agent | Enhanced potency through structural modifications |

| Material Synthesis | Modifier for polymers | Improved thermal stability and mechanical strength |

| Environmental Science | Toxicity assessment on aquatic life | Significant acute toxicity at low concentrations |

Mecanismo De Acción

The mechanism of action of Oleanilide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known that this compound can interact with cellular receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Oleanilide can be compared with other similar compounds such as oleic acid anilide and oleoylanilide . These compounds share structural similarities but differ in their specific functional groups and properties. This compound’s unique structure, particularly the presence of the phenyl ring and the double bond in the octadecenamide chain, distinguishes it from other similar compounds. This uniqueness contributes to its specific reactivity and applications in scientific research .

Similar compounds include:

- Oleic acid anilide

- Oleoylanilide

- N-phenyl-9-octadecenamide

These compounds, while similar in structure, exhibit different chemical and biological properties, making this compound a distinct and valuable compound for various applications.

Actividad Biológica

Oleanilide, a compound derived from oleanolic acid, has garnered significant attention in recent years for its diverse biological activities. This article explores the various aspects of its biological activity, including its cytotoxic effects, antiviral properties, antibacterial capabilities, and potential therapeutic applications.

Chemical Structure and Derivation

This compound is an amide derivative of oleanolic acid, a pentacyclic triterpenoid found in various plants. The structural modification enhances its biological properties compared to its parent compound. The synthesis of this compound typically involves the reaction of oleanolic acid with amines under specific conditions to yield the desired amide structure.

1. Cytotoxicity

This compound exhibits notable cytotoxic effects against various cancer cell lines. A study demonstrated that this compound significantly inhibited the proliferation of human cancer cells, including breast and liver cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.7 | Apoptosis induction |

| HepG2 (Liver Cancer) | 12.3 | Cell cycle arrest |

| A549 (Lung Cancer) | 20.5 | Mitochondrial dysfunction |

2. Antiviral Activity

Research has shown that this compound possesses antiviral properties, particularly against the Hepatitis B virus (HBV). In vitro studies indicated that this compound effectively inhibited HBV replication by interfering with viral entry into host cells and disrupting viral assembly.

- Study Findings : this compound reduced HBV DNA levels by 75% in treated hepatocyte cultures compared to controls, suggesting a potent antiviral effect.

3. Antibacterial Properties

This compound has demonstrated antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its efficacy varies depending on the bacterial strain and concentration used.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The antibacterial mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

4. Hypoglycemic Effects

In animal models, this compound has shown potential hypoglycemic effects, making it a candidate for diabetes management. Studies indicate that it enhances insulin sensitivity and promotes glucose uptake in peripheral tissues.

- Mechanism : this compound activates AMPK signaling pathways, which are crucial for glucose metabolism.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A clinical trial involving diabetic patients treated with this compound showed a significant reduction in fasting blood glucose levels over a 12-week period.

- Case Study 2 : Patients with chronic HBV infection reported improved liver function tests after treatment with this compound as an adjunct to standard antiviral therapy.

Propiedades

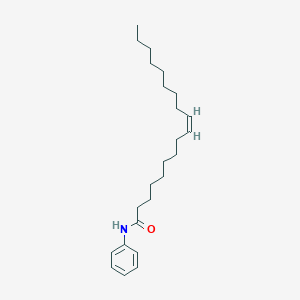

IUPAC Name |

(Z)-N-phenyloctadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(26)25-23-20-17-16-18-21-23/h9-10,16-18,20-21H,2-8,11-15,19,22H2,1H3,(H,25,26)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPUOCYKJOLQYQS-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401031579 | |

| Record name | (Z)-N-Phenyl-9-octadeceneamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5429-85-6 | |

| Record name | Oleic acid anilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5429-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleoylanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005429856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oleanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14233 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Z)-N-Phenyl-9-octadeceneamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oleoylanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLEANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J8G54ZUQ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the connection between Oleic Acid Anilide (OAA) and the Toxic Oil Syndrome (TOS)?

A1: OAA is considered a potential causative agent of TOS. This syndrome emerged after the consumption of rapeseed oil illegally adulterated with aniline. [, , ]. OAA was found in high quantities in the implicated oil samples, leading researchers to investigate its role in the disease. [].

Q2: How does OAA impact the immune system?

A2: Studies in mice have shown that OAA exposure leads to several immunological changes, including:

- Elevated Immunoglobulin Levels: OAA treatment significantly increases IgE, IgG (and its isotypes IgG1, IgG2a, IgG2b), and IgM levels. [, ]

- Antinuclear Antibody (ANA) Production: A significant proportion of OAA-treated mice develop ANAs, indicating potential autoimmune responses. []

- Cytokine Dysregulation: OAA exposure disrupts cytokine profiles, with increased levels of G-CSF and altered expression of IL-1β, IL-6, IL-10, IFN-γ, and TNF-α observed. [, , ]

- Strain-Dependent Effects: The immune response to OAA varies between mouse strains, suggesting a role for genetic susceptibility in disease development. [] For instance, C57BL/6 mice exhibit a polyclonal B cell activation without severe symptoms, while A/J mice develop a lethal wasting disease. []

Q3: What are the potential mechanisms behind OAA-induced toxicity?

A3: Research suggests several potential mechanisms:

- Immune Dysregulation: OAA's ability to induce polyclonal B cell activation, alter cytokine profiles, and trigger ANA production points towards a central role of immune dysregulation in its toxicity. [, , ]

- NF-κB Activation: Studies have linked OAA exposure to the activation of the NF-κB pathway, particularly in the acute wasting disease observed in A/J mice. [] This activation is associated with increased expression of pro-inflammatory cytokines like IL-6 and IL-1β, further supporting the role of inflammation in OAA toxicity. []

- Genetic Susceptibility: The contrasting responses of different mouse strains to OAA highlight the importance of genetic background in determining susceptibility to its toxic effects. []

Q4: What are the implications of the observed strain-dependent effects of OAA?

A4: The differential responses to OAA observed in different mouse strains closely mirror the human experience with TOS. Some individuals developed acute, lethal symptoms, while others experienced chronic, autoimmune-like manifestations. [] This suggests that genetic factors play a crucial role in determining the severity and type of symptoms following OAA exposure.

Q5: Are there in vitro models to study OAA's effects?

A5: Yes, researchers have utilized human endothelial cells in culture to investigate the impact of OAA and its analogues on prostacyclin synthesis and fibrinolytic profiles. [] Additionally, splenocytes and T cells isolated from mice have been used to study the in vitro effects of OAA, revealing strain-dependent responses. [] These in vitro models provide valuable tools for understanding the cellular and molecular mechanisms underlying OAA's toxicity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.